molecular formula C12H19N3O2 B7360584 4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide

4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide

Cat. No. B7360584
M. Wt: 237.30 g/mol
InChI Key: QVNQSTRQCCGOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide, also known as Etonitazene, is a synthetic opioid that was first synthesized in the 1950s. It is a potent analgesic and has been used in scientific research to study the opioid receptor system.

Mechanism of Action

4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has potent analgesic effects and has been shown to be more potent than morphine in animal studies. It also has sedative and respiratory depressant effects. This compound has been shown to induce the release of dopamine in the brain, which is responsible for the rewarding effects of opioids.

Advantages and Limitations for Lab Experiments

4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide is a useful tool for studying the opioid receptor system and the effects of opioids on the central nervous system. It has potent analgesic effects and can be used to study the development of tolerance and dependence. However, this compound is highly potent and has a high potential for abuse. It is also highly toxic and can be lethal in small doses.

Future Directions

Future research on 4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide could focus on developing safer and more effective opioid analgesics that do not have the same potential for abuse and toxicity. Research could also focus on developing new treatments for opioid addiction and overdose. Additionally, research could focus on understanding the molecular mechanisms underlying the development of tolerance and dependence to opioids.

Synthesis Methods

4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide is synthesized by reacting 4-ethyl-2-methyl-3-oxo-pentanoic acid with hydrazine hydrate to obtain 4-ethyl-2-methyl-3-oxo-pentanoic acid hydrazide. The hydrazide is then reacted with ethyl chloroformate to obtain 4-ethyl-2-methyl-3-oxo-pentanoic acid N-ethyl-N-(1H-pyrazol-4-yl)amide. Finally, the N-ethyl-N-(1H-pyrazol-4-yl)amide is reacted with ethyl chloroformate to obtain this compound.

Scientific Research Applications

4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide has been used in scientific research to study the opioid receptor system. It has been shown to bind with high affinity to the mu-opioid receptor and has potent analgesic effects. This compound has also been used to study the effects of opioids on the central nervous system and the development of tolerance and dependence.

properties

IUPAC Name

4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-3-12(4-6-17-7-5-12)11(16)15(2)10-8-13-14-9-10/h8-9H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNQSTRQCCGOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)C(=O)N(C)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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